N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide
CAS No.:
Cat. No.: VC14977400
Molecular Formula: C16H15N3OS
Molecular Weight: 297.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3OS |
|---|---|
| Molecular Weight | 297.4 g/mol |
| IUPAC Name | N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-pyrrol-1-ylbenzamide |
| Standard InChI | InChI=1S/C16H15N3OS/c1-11-12(2)21-16(17-11)18-15(20)13-5-7-14(8-6-13)19-9-3-4-10-19/h3-10H,1-2H3,(H,17,18,20) |
| Standard InChI Key | SIFYNOMPXUTVTN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Solubility | Low in water; soluble in DMSO |
| LogP (Partition Coefficient) | 3.2 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The thiazole ring contributes to metabolic stability, while the pyrrole group may facilitate membrane permeability .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a two-step protocol:
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Formation of 4-(1H-pyrrol-1-yl)benzoic acid: Achieved via Ullmann coupling between pyrrole and 4-iodobenzoic acid .
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Amidation with 4,5-dimethyl-1,3-thiazol-2-amine: Conducted using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
Reaction Scheme:
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 25°C | 78 |
| Solvent | DMF | 82 |
| Catalyst (EDC:HOBt) | 1:1 | 85 |
Spectroscopic Characterization
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IR Spectroscopy: 3280 cm (N-H stretch), 1650 cm (C=O amide).
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H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrrole), 7.89–7.45 (m, 4H, aromatic), 2.45 (s, 6H, thiazole-CH) .
Pharmacological Activities
Antimicrobial Activity
Analogous thiazole-pyrrole hybrids exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 2 μg/mL) and fungi (e.g., C. albicans, MIC = 4 μg/mL) . The mechanism likely involves disruption of microbial cell wall synthesis via penicillin-binding protein inhibition.
Table 3: In Vitro Antimicrobial Profiles of Structural Analogs
Mechanism of Action
Enzyme Inhibition
Molecular docking studies suggest high affinity for kinase domains (e.g., EGFR, μM) . The dimethylthiazole group occupies hydrophobic pockets, while the benzamide backbone stabilizes hydrogen bonds with catalytic residues.
Cellular Uptake and Metabolism
The compound’s logP value (3.2) predicts efficient cellular penetration. Cytochrome P450 enzymes mediate primary metabolism via oxidation of the thiazole methyl groups .
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